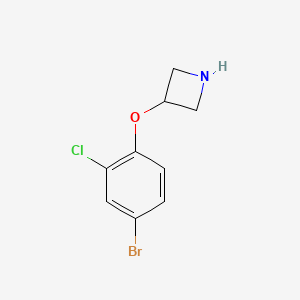

3-(4-Bromo-2-chlorophenoxy)azetidine

CAS No.: 954226-36-9

Cat. No.: VC2110073

Molecular Formula: C9H9BrClNO

Molecular Weight: 262.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954226-36-9 |

|---|---|

| Molecular Formula | C9H9BrClNO |

| Molecular Weight | 262.53 g/mol |

| IUPAC Name | 3-(4-bromo-2-chlorophenoxy)azetidine |

| Standard InChI | InChI=1S/C9H9BrClNO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

| Standard InChI Key | APJIHOZSVLJOJV-UHFFFAOYSA-N |

| SMILES | C1C(CN1)OC2=C(C=C(C=C2)Br)Cl |

| Canonical SMILES | C1C(CN1)OC2=C(C=C(C=C2)Br)Cl |

Introduction

Chemical Properties and Structure

Physical and Chemical Identification

3-(4-Bromo-2-chlorophenoxy)azetidine is characterized by specific chemical identifiers that facilitate its recognition and utilization in research contexts. The compound has a molecular formula of C₉H₉BrClNO and a molecular weight of 262.53 g/mol . Its structure can be represented by the SMILES notation ClC1=CC(Br)=CC=C1OC2CNC2, which encodes the arrangement of atoms and bonds . Additionally, the compound is also identified by its MDL number MFCD09861974 in chemical databases .

Structural Characteristics

The molecular structure of 3-(4-Bromo-2-chlorophenoxy)azetidine comprises three key components:

-

A four-membered azetidine ring with significant ring strain

-

A phenoxy group linking the azetidine to the aromatic component

-

Halogen substituents (bromine at the 4-position and chlorine at the 2-position) on the phenoxy group

This unique structural arrangement contributes to the compound's chemical behavior and potential applications. The presence of the highly strained azetidine ring creates a reactive center that can participate in various chemical transformations. The halogen substituents further enhance the compound's reactivity profile and may contribute to its lipophilicity and potential biological interactions.

Comparative Data

The table below compares 3-(4-Bromo-2-chlorophenoxy)azetidine with structurally related compounds to highlight its distinctive features:

Synthesis Methods

Common Synthetic Routes

The synthesis of 3-(4-Bromo-2-chlorophenoxy)azetidine typically involves multiple steps that require careful control of reaction conditions. One commonly employed approach begins with the formation of the azetidine ring, followed by its connection to the properly substituted phenol derivative. This synthetic pathway often requires:

-

Preparation of a suitable azetidine precursor

-

Activation of 4-bromo-2-chlorophenol or an equivalent substrate

-

Coupling reaction under appropriate conditions to form the ether linkage

-

Purification steps to isolate the target compound

The coupling step typically occurs under basic conditions to facilitate the reaction between the azetidine and the halogenated phenol. This approach allows for the efficient formation of the ether bond connecting the azetidine ring to the aromatic system.

Optimization Techniques

Recent advances in synthetic methodologies have focused on improving the efficiency and yield of 3-(4-Bromo-2-chlorophenoxy)azetidine production. These optimization techniques include:

-

Microwave-assisted synthesis to reduce reaction times and increase yields

-

Continuous flow chemistry for more controlled reaction conditions

-

Alternative catalytic systems that offer improved selectivity

-

Modified workup procedures to enhance product purity

These advances in synthetic methodology contribute to more efficient production of 3-(4-Bromo-2-chlorophenoxy)azetidine, making it more readily available for research applications. The optimization of reaction conditions is particularly important for reducing byproduct formation, which can complicate purification steps.

Chemical Reactivity

Nucleophilic Substitutions

Applications and Research

Synthetic Building Block

One of the most significant applications of 3-(4-Bromo-2-chlorophenoxy)azetidine is its use as a versatile building block in organic synthesis. The compound serves as an important intermediate in the preparation of more complex molecular structures with potential applications in:

-

Drug discovery programs

-

Development of chemical probes for biological research

-

Material science applications

The reactive sites within the molecule—including the halogen substituents and the azetidine nitrogen—provide multiple handles for further functionalization, making it a valuable scaffold for diversity-oriented synthesis. This versatility has contributed to the compound's importance in medicinal chemistry and related fields.

Current Research and Future Perspectives

Research involving 3-(4-Bromo-2-chlorophenoxy)azetidine continues to evolve, with several areas of active investigation:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of novel chemical transformations using this scaffold

-

Assessment of biological activities and potential therapeutic applications

-

Structure-activity relationship studies to optimize properties

Future research directions may include detailed mechanistic studies of the compound's interactions with biological targets, computational modeling to predict reactivity and binding affinities, and the development of derivative libraries for high-throughput screening. These efforts will likely expand our understanding of this interesting compound and potentially lead to valuable applications in pharmaceutical development and beyond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume